molecular formula C22H21BrN2O4S B6092569 N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Katalognummer: B6092569
Molekulargewicht: 489.4 g/mol
InChI-Schlüssel: IBGRYYJIBJMVMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as BMS-986205, is a small molecule inhibitor that has shown potential in treating various diseases. It is a highly selective and potent inhibitor of the TYK2 enzyme, which plays a crucial role in regulating the immune system.

Wirkmechanismus

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide works by selectively inhibiting the TYK2 enzyme, which plays a crucial role in regulating the immune system. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the TYK2 enzyme, with an IC50 value of 1.0 nM. It has also been shown to be highly selective, with minimal inhibition of other kinases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and improving disease outcomes in animal models of autoimmune and inflammatory diseases. It has also shown potential in treating certain types of cancer, as TYK2 plays a role in the growth and survival of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in lab experiments is its high potency and selectivity, which allows for precise targeting of the TYK2 enzyme. This can help researchers better understand the role of TYK2 in various diseases and develop more effective treatments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

There are several potential future directions for the development of N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. One area of focus is the development of more potent and selective inhibitors of the TYK2 enzyme, which could lead to more effective treatments for autoimmune and inflammatory diseases. Another area of focus is the development of combination therapies, which could target multiple pathways involved in the immune response. Additionally, further research is needed to fully understand the role of TYK2 in various diseases and to identify potential biomarkers for patient selection.

Synthesemethoden

The synthesis of N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves several steps, starting with the reaction of 2-bromoaniline with benzylamine to form N-benzyl-2-bromoaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form N-benzyl-N-(2-bromophenyl)-4-methoxybenzenesulfonamide. This compound is then reacted with glycine to form N-benzyl-N-(2-bromophenyl)-N-glycinyl-4-methoxybenzenesulfonamide. Finally, the N-glycinyl group is removed by treatment with trifluoroacetic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has shown potential in treating various diseases, including autoimmune disorders, inflammatory diseases, and cancer. It has been shown to be a highly selective and potent inhibitor of the TYK2 enzyme, which plays a crucial role in regulating the immune system. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate the symptoms of autoimmune and inflammatory diseases.

Eigenschaften

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-29-18-11-13-19(14-12-18)30(27,28)25(15-17-7-3-2-4-8-17)16-22(26)24-21-10-6-5-9-20(21)23/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGRYYJIBJMVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.